molecular formula C21H15N3O3S B14976855 N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide

N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B14976855
M. Wt: 389.4 g/mol
InChI Key: VPXANLRJEVUZTD-UHFFFAOYSA-N
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Description

N-(2-METHYL-3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is a complex organic compound that features a thiazole and pyridine ring fused together, along with a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHYL-3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE typically involves multiple steps. One common method includes the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . This reaction yields intermediate compounds that are further reacted with arylidenemalononitrile to produce the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar multi-step processes with optimization for large-scale production, including the use of automated reactors and continuous flow systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-METHYL-3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole and pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or toluene, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the thiazole or pyridine rings, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-(2-METHYL-3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-METHYL-3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, thiazole derivatives are known to inhibit enzymes like poly (ADP-ribose) polymerase-1 and bacterial DNA gyrase B .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-METHYL-3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is unique due to its specific combination of thiazole, pyridine, and benzodioxole moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H15N3O3S

Molecular Weight

389.4 g/mol

IUPAC Name

N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C21H15N3O3S/c1-12-14(20-24-16-6-3-9-22-21(16)28-20)4-2-5-15(12)23-19(25)13-7-8-17-18(10-13)27-11-26-17/h2-10H,11H2,1H3,(H,23,25)

InChI Key

VPXANLRJEVUZTD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=CC3=C(C=C2)OCO3)C4=NC5=C(S4)N=CC=C5

Origin of Product

United States

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